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Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B7804189

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate (CAS No. 103-59-3, FEMA No. 2297) is a synthetic flavoring agent
known for its characteristic sweet, fruity, and balsamic aroma and taste, often reminiscent of
apple and banana.[1][2][3][4] As an ester of cinnamyl alcohol and isobutyric acid, it is utilized in
the food, beverage, and fragrance industries to impart or modify flavor and aroma profiles.[2][5]
This document provides detailed application notes and protocols for the effective use of
cinnamyl isobutyrate in research and product development.

Regulatory and Safety Profile

« FEMA GRAS: Cinnamyl isobutyrate is listed by the Flavor and Extract Manufacturers
Association (FEMA) as Generally Recognized as Safe (GRAS) for its intended use as a
flavoring agent.[6]

e JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated
cinnamyl isobutyrate and concluded that there are "no safety concern at current levels of
intake when used as a flavouring agent".[7][8]

o FDA: It is permitted for direct addition to food for human consumption under 21 CFR
172.515.[1][6]
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Physicochemical Properties

Property Value Reference

Appearance Colorless to pale yellow liquid [1][2]

Sweet, fruity, balsamic, spicy,
Odor with notes of apple and [1112]19]
banana

Sweet, reminiscent of apple

Taste and banana [1][2][3]
Molecular Formula C13H1602 [3]
Molecular Weight 204.26 g/mol [3]
Boiling Point 254 °C [1]
Flash Point > 110 °C (> 230 °F) [1]

N Insoluble in water; soluble in
Solubility _ [1]
alcohol and oils

LogP 3.50 [1]

Applications and Recommended Usage Levels

Cinnamyl isobutyrate is a versatile flavoring agent suitable for a variety of food and beverage
applications. Its fruity and sweet profile makes it particularly useful in confectionery, baked
goods, and beverages.
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Recommended
Food Category Notes Reference
Usage Level (ppm)

To provide a sweet,
Baked Goods 8 o [2][3][4][10]
fruity lift.

Candy 8 Enhances fruit flavors.  [2][3][4][10]

Depending on the
General Flavor Use Up to 140 desired flavor profile [11]
and food matrix.

Note: The optimal usage level will vary depending on the specific application, the food matrix,
and the desired flavor intensity. It is recommended to start with a low concentration and
gradually increase it to achieve the desired taste profile.

Experimental Protocols
Protocol for the Synthesis of Cinnamyl Isobutyrate
(Esterification)

This protocol describes a general method for the synthesis of cinnamyl isobutyrate via the
esterification of cinnamyl alcohol with isobutyric acid, often catalyzed by an acid.

Materials:

Cinnamyl alcohol

e |sobutyric acid

o Sulfuric acid (or other suitable acid catalyst)

» Toluene (or another suitable solvent for azeotropic removal of water)
e Sodium bicarbonate solution (5% w/v)

o Saturated sodium chloride solution (brine)

¢ Anhydrous magnesium sulfate

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://wap.guidechem.com/encyclopedia/cinnamyl-isobutyrate-dic1790.html
https://www.bocsci.com/product/cinnamyl-isobutyrate-cas-103-59-3-53362.html
https://www.lookchem.com/casno103-59-3.html
http://orgsyn.org/demo.aspx?prep=cv5p0249
https://wap.guidechem.com/encyclopedia/cinnamyl-isobutyrate-dic1790.html
https://www.bocsci.com/product/cinnamyl-isobutyrate-cas-103-59-3-53362.html
https://www.lookchem.com/casno103-59-3.html
http://orgsyn.org/demo.aspx?prep=cv5p0249
http://breezeipl.com/downlod/Specs/Cinnamyl%20Isobutyrate.pdf
https://www.benchchem.com/product/b7804189?utm_src=pdf-body
https://www.benchchem.com/product/b7804189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7804189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Round-bottom flask
o Dean-Stark apparatus
e Reflux condenser

e Separatory funnel

e Rotary evaporator
 Distillation apparatus
Procedure:

 In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser,
combine equimolar amounts of cinnamyl alcohol and isobutyric acid in toluene.

e Add a catalytic amount of sulfuric acid (approximately 1-2% of the total weight of the
reactants).

o Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-
Stark trap.

» Continue the reaction until the theoretical amount of water has been collected, indicating the
completion of the esterification.

o Cool the reaction mixture to room temperature.

» Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium
bicarbonate solution (to neutralize the acid catalyst), and brine.

» Dry the organic layer over anhydrous magnesium sulfate.
« Filter to remove the drying agent.
e Remove the solvent (toluene) using a rotary evaporator.

» Purify the resulting crude cinnamyl isobutyrate by vacuum distillation.
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Workflow for Synthesis of Cinnamyl Isobutyrate

Cinnamyl Alcohol +
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Caption: Synthesis of Cinnamyl Isobutyrate Workflow.

Protocol for Sensory Evaluation of Cinnamyl Isobutyrate
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This protocol outlines a basic sensory evaluation to determine the flavor profile and detection
threshold of cinnamyl isobutyrate in a simple food matrix (e.g., sugar water).

Materials:

e Cinnamyl isobutyrate

e Sucrose

e Deionized water

o Graduated cylinders and pipettes
» Beakers

e Sensory evaluation booths

e Odor-free sample cups with lids

» Panel of trained sensory panelists (8-12 members)
Procedure:

Part A: Flavor Profile Description

o Prepare a stock solution of cinnamyl isobutyrate in a 5% sucrose solution at a
concentration of 10 ppm.

o Present the sample to the panelists in coded, lidded cups.

o Ask panelists to describe the aroma and taste attributes of the sample, using a provided
lexicon of flavor descriptors or allowing for free description.

o Compile the descriptors to create a comprehensive flavor profile.
Part B: Triangle Test for Difference Testing

o Prepare two control samples (5% sucrose solution) and one test sample (e.g., 5 ppm
cinnamyl isobutyrate in 5% sucrose solution).
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e Present the three samples (two identical, one different) to each panelist in a randomized

order.
e Ask panelists to identify the sample that is different from the other two.
e Analyze the results statistically to determine if a significant difference exists.

Experimental Workflow for Sensory Evaluation

Sample Preparation

Prepare Stock Solution Prepare Test Samples
(e.g., 10 ppm in 5% sucrose) (various concentrations)

Sensory Evaluation

Flavor Profile Description Triangle Test
Data Analysis
Compile Descriptors Statistical Analysis

Flavor Profile &
Difference Data

Click to download full resolution via product page

Caption: Sensory Evaluation Workflow.

Protocol for Quantification of Cinnamyl Isobutyrate in a
Food Matrix by GC-MS

This protocol provides a general method for the quantification of cinnamyl isobutyrate in a
food sample using Gas Chromatography-Mass Spectrometry (GC-MS).
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Materials:

Food sample containing cinnamyl isobutyrate

Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical
properties not present in the sample)

Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
Anhydrous sodium sulfate
Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

Sample Preparation (Solvent Extraction):

Homogenize a known amount of the food sample.
Spike the sample with a known amount of the internal standard.

Extract the sample with an appropriate organic solvent. This may involve liquid-liquid
extraction or solid-phase extraction.

Dry the organic extract over anhydrous sodium sulfate.

Concentrate the extract to a known volume.

GC-MS Analysis:

Inject a small volume (e.g., 1 pL) of the extract into the GC-MS.

Use a temperature program that effectively separates cinnamyl isobutyrate from other
volatile compounds in the sample.

Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for
cinnamyl isobutyrate and the internal standard (Selected lon Monitoring - SIM mode for
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higher sensitivity).

o Create a calibration curve using standards of known cinnamyl isobutyrate concentrations.

e Quantify the amount of cinnamyl isobutyrate in the sample by comparing its peak area
(normalized to the internal standard) to the calibration curve.

Logical Relationship for GC-MS Quantification

Food Sample

:

Solvent Extraction
+ Internal Standard

i

Gas Chromatography
(Separation)

i

Mass Spectrometry
(Detection & Identification)

i

Data Analysis
(Calibration Curve)

Quantification of

Cinnamy! Isobutyrate

Click to download full resolution via product page

Caption: GC-MS Quantification Workflow.

Stability and Storage
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 Stability: Cinnamyl isobutyrate is moderately stable.[2]

o Storage: Store in a cool, dry place away from direct sunlight and heat in tightly sealed
containers.[11] When stored properly, it has a shelf life of 24-36 months.[11]

Conclusion

Cinnamyl isobutyrate is a valuable flavoring agent with a pleasant, sweet, and fruity profile.
Its established safety and regulatory acceptance make it a suitable ingredient for a wide range
of food and beverage products. The provided protocols offer a starting point for researchers
and product developers to effectively utilize and analyze this versatile flavor compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7804189#application-of-cinnamyl-isobutyrate-as-a-
flavoring-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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